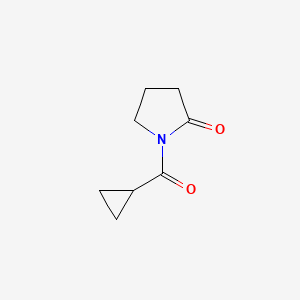
1-(Cyclopropylcarbonyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropanecarbonyl)pyrrolidin-2-one is a chemical compound that belongs to the class of γ-lactams, which are cyclic amides. This compound is characterized by a pyrrolidin-2-one ring structure with a cyclopropanecarbonyl group attached to it. γ-Lactams are known for their diverse biological activities and are commonly found in natural products and synthetic compounds.
Méthodes De Préparation
The synthesis of 1-(cyclopropanecarbonyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of donor-acceptor cyclopropanes with primary amines, such as anilines or benzylamines. This method includes a Lewis acid-catalyzed opening of the cyclopropane ring, followed by in situ lactamization and dealkoxycarbonylation . Another method involves the ring contraction and deformylative functionalization of piperidine derivatives, which includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .
Analyse Des Réactions Chimiques
1-(Cyclopropanecarbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Cyclopropanecarbonyl)pyrrolidin-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(cyclopropanecarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s γ-lactam structure allows it to act as an inhibitor of enzymes such as histone deacetylases and cyclin-dependent kinases . These interactions can modulate various cellular processes, including gene expression and cell cycle regulation.
Comparaison Avec Des Composés Similaires
1-(Cyclopropanecarbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler γ-lactam without the cyclopropanecarbonyl group.
Cyclopropylamides: Compounds with a cyclopropyl group attached to an amide.
β-Lactams: Four-membered ring lactams that are structurally similar but have different reactivity and biological activities. The uniqueness of 1-(cyclopropanecarbonyl)pyrrolidin-2-one lies in its combination of the cyclopropanecarbonyl group and the pyrrolidin-2-one ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
51269-66-0 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-(cyclopropanecarbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO2/c10-7-2-1-5-9(7)8(11)6-3-4-6/h6H,1-5H2 |
Clé InChI |
NJWUZZLLZFMWGE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876832.png)
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)](/img/structure/B12876836.png)
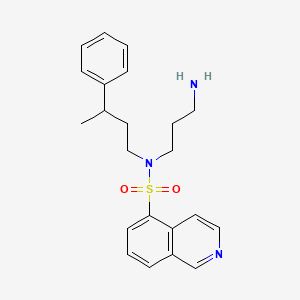
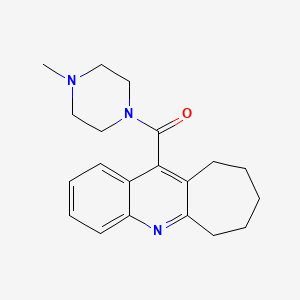
![(3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12876849.png)
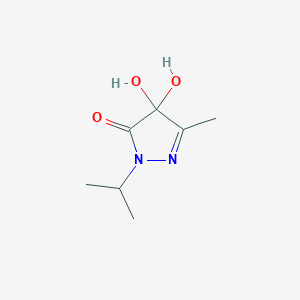
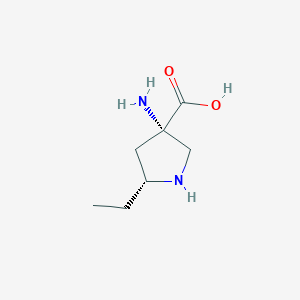
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B12876869.png)
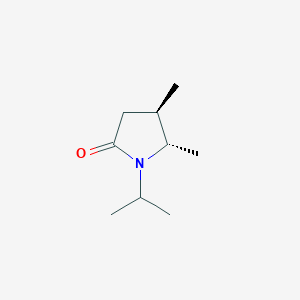
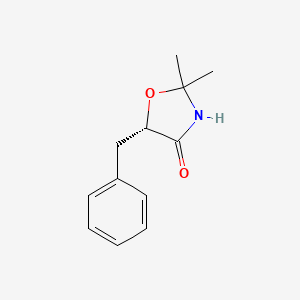
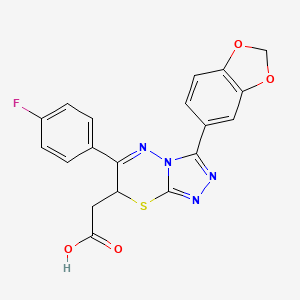

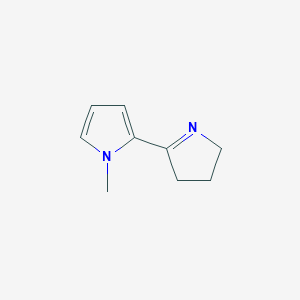
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)
